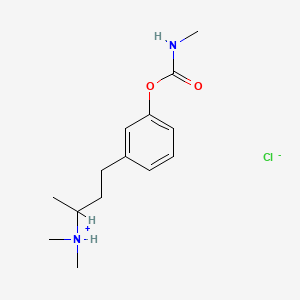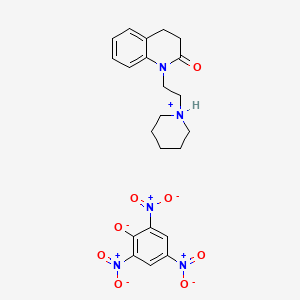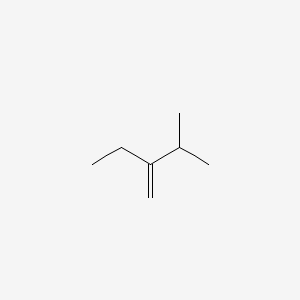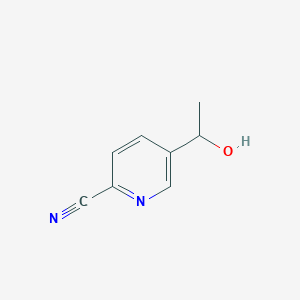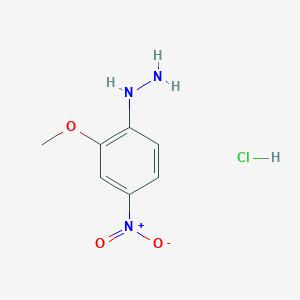
2-Methoxy-4-nitrophenylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-nitrophenylhydrazine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O3. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with methoxy and nitro groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-nitrophenylhydrazine hydrochloride typically involves the reaction of 2-methoxy-4-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-4-nitrophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylhydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-nitrophenylhydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-nitrophenylhydrazine hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity. The overall effect is determined by the specific pathways and targets involved in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-nitroaniline: Similar structure but lacks the hydrazine moiety.
4-Nitrophenylhydrazine: Lacks the methoxy group.
2-Nitrophenylhydrazine: Lacks the methoxy group and has a different substitution pattern.
Uniqueness
2-Methoxy-4-nitrophenylhydrazine hydrochloride is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties. The combination of these functional groups allows for diverse reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H10ClN3O3 |
|---|---|
Peso molecular |
219.62 g/mol |
Nombre IUPAC |
(2-methoxy-4-nitrophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9N3O3.ClH/c1-13-7-4-5(10(11)12)2-3-6(7)9-8;/h2-4,9H,8H2,1H3;1H |
Clave InChI |
LFGVMHZOYFRESD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)[N+](=O)[O-])NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


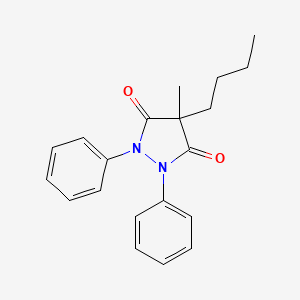
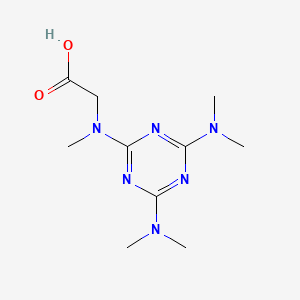
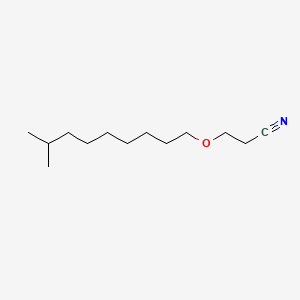
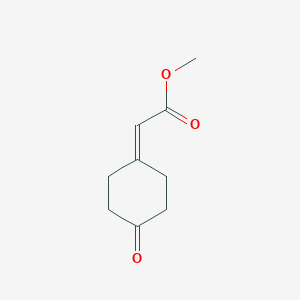
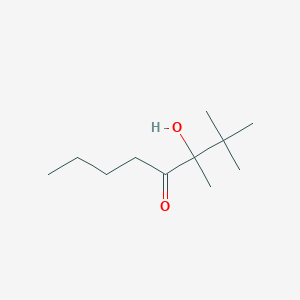
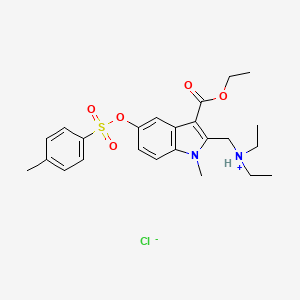
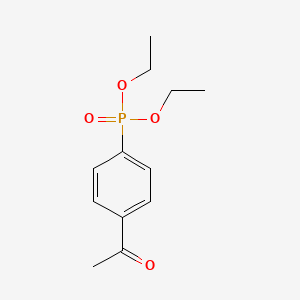
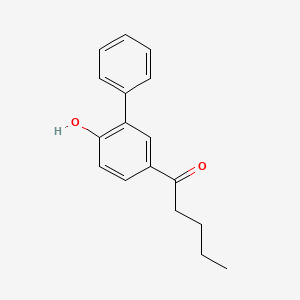
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)

